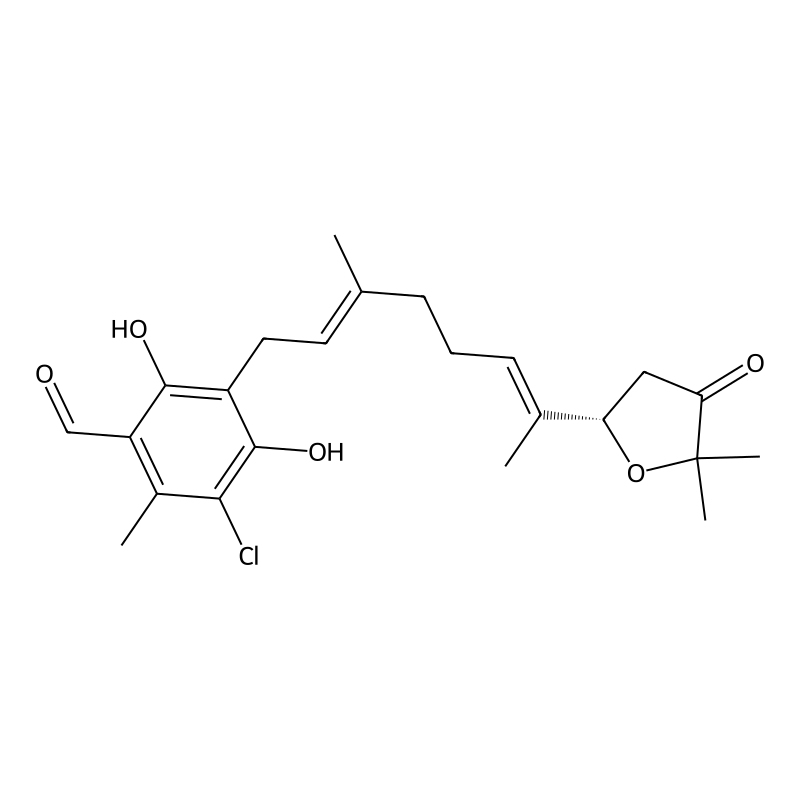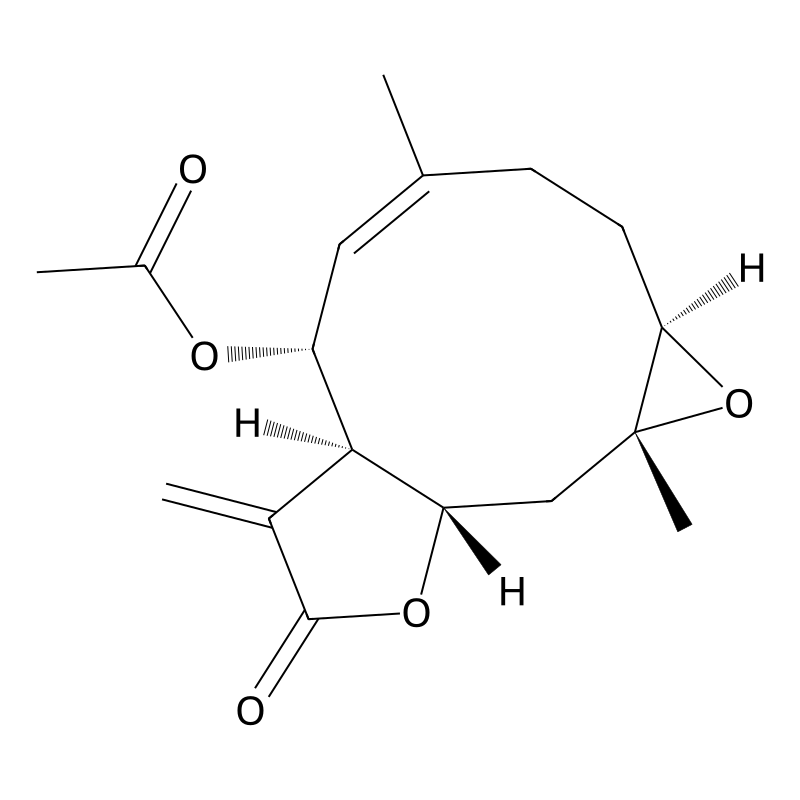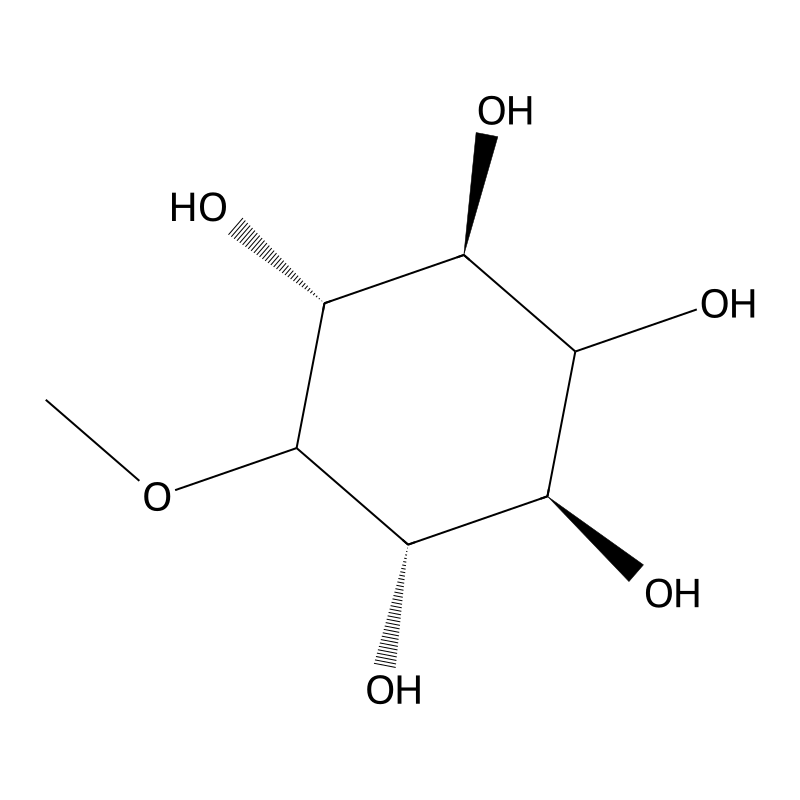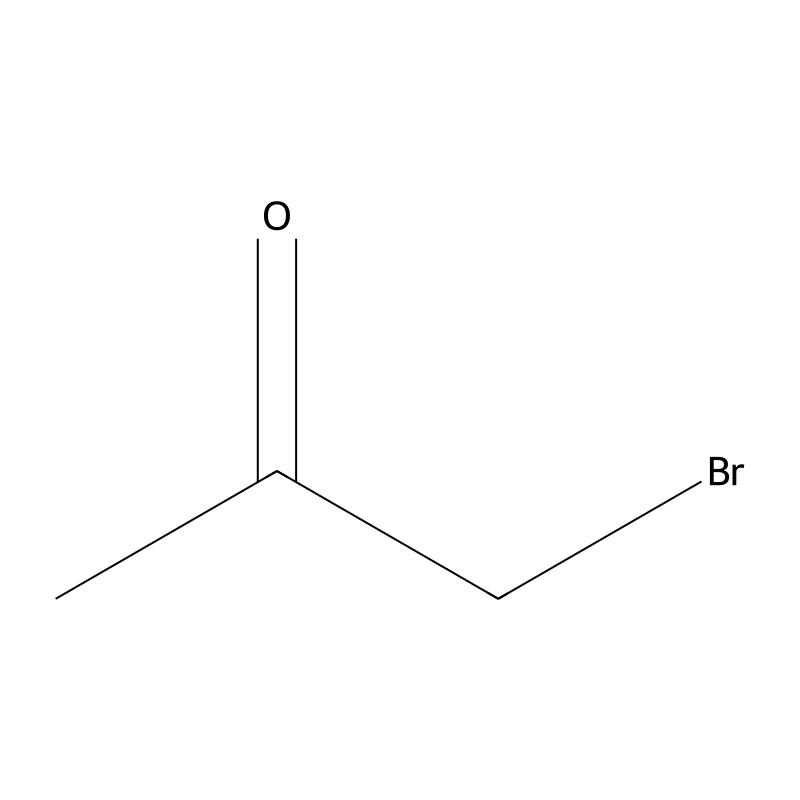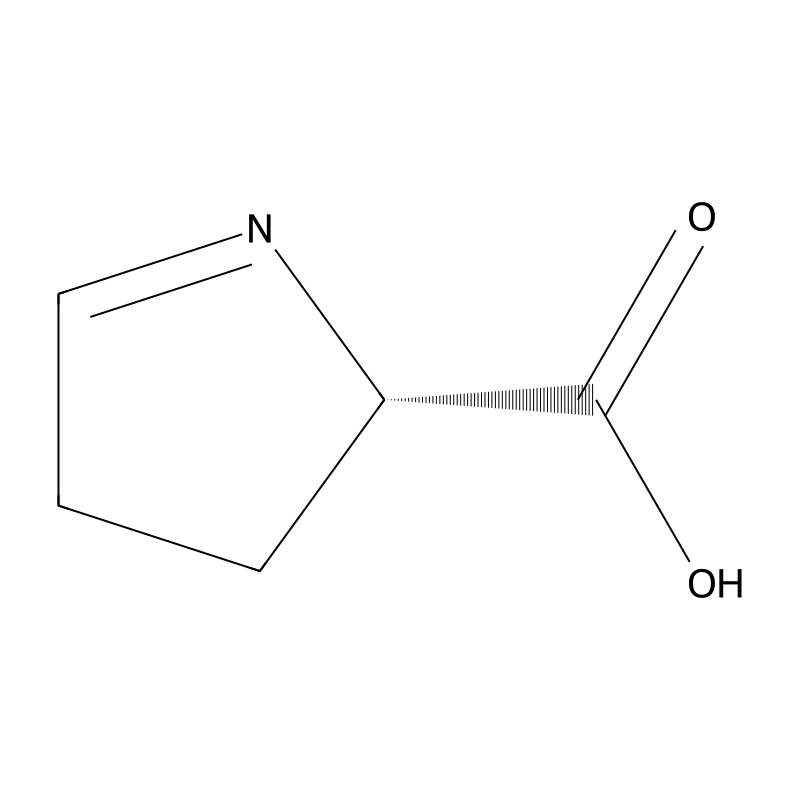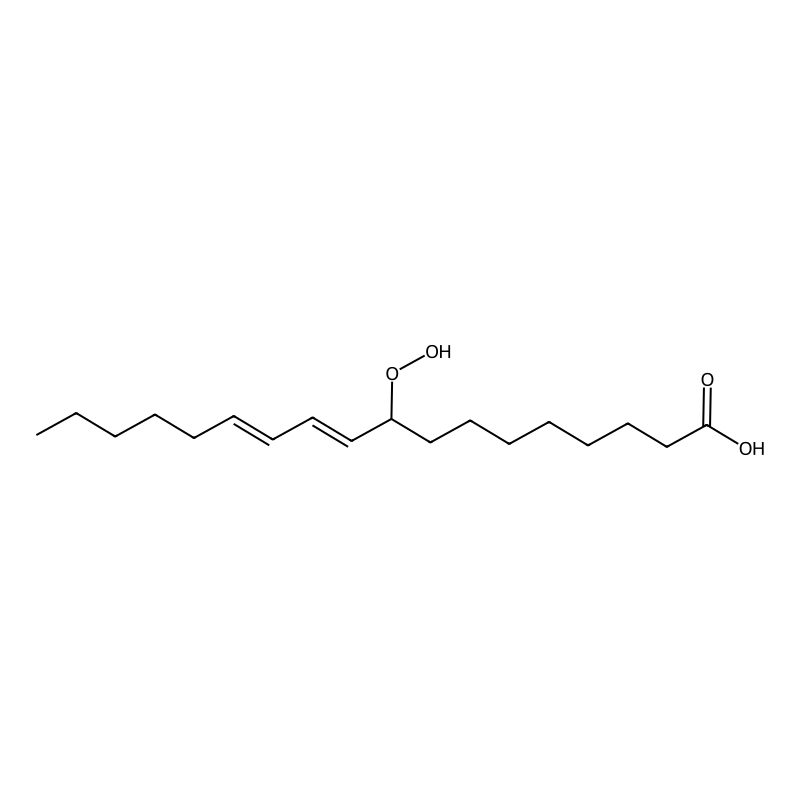1-(Bromomethyl)-2-chloro-3-methylbenzene
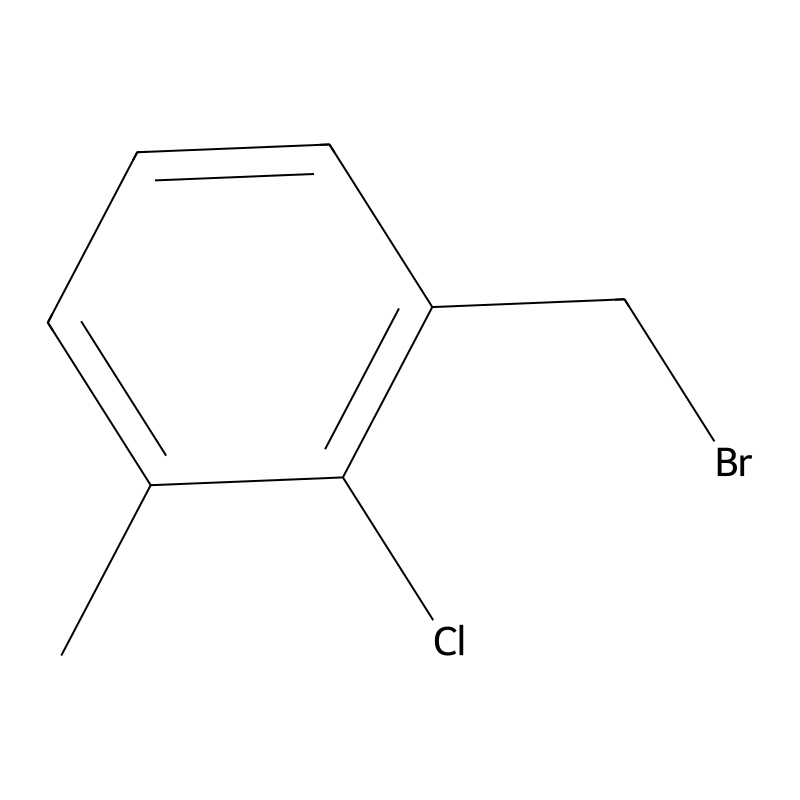
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Application in Synthetic Chemistry
Summary of the Application: This compound is used in the synthesis of isomeric derivatives at non-K region and nodal positions for diverse functionalisation strategies .
Methods of Application: The bromo-substituted precursors serve as vital intermediates in synthetic routes . The substitution pattern of bromoderivatives significantly impacts their subsequent functionalisation and properties, posing challenges in synthesis and purification .
Results or Outcomes: This research contributes to advancing the synthesis and functionalisation strategies of pyrene derivatives, unlocking new possibilities for their utilisation in various fields .
Application in Polymer Science
Summary of the Application: It is used in the synthesis of block copolymers via reversible addition-fragmentation chain transfer (RAFT) polymerization of styrene . It has also been employed in controlled radical polymerization of styrene .
Methods of Application: For this purpose, 4-bromomethyl benzoyl chloride was obtained using 4-methylbenzoyl chloride and N-bromosuccinimide . The mono functional bromomethyl benzoyl t-butyl peroxy ester (t-BuBP) was obtained by reaction of 4-bromomethyl benzoyl chloride with t-butyl hydroperoxide .
Results or Outcomes: The products were characterized by FT-IR, 1 H-NMR, GPC, and TGA . The Mn,GPC values of the copolymers were between 24,900 g.mol −1 and 74,100 g.mol −1 .
Application in Materials Science
Summary of the Application: Bromopyrenes, derivatives of pyrene, have significance in materials science . The strategic functionalisation of pyrene at non-K region and nodal positions is crucial for expanding its utility, allowing for diverse functionalisation strategies .
Methods of Application: Bromo-substituted precursors serve as vital intermediates in synthetic routes . The substitution pattern of bromoderivatives significantly impacts their subsequent functionalisation and properties, posing challenges in synthesis and purification .
Application in Pharmaceutical Manufacturing
Field: Pharmaceutical Manufacturing
Summary of the Application: 1,3,5-Tribromobenzene is used as an intermediate for active pharmaceutical ingredient manufacturing . It acts as an intermediate for the preparation of 1,3,5-trimethoxytoluene .
Methods of Application: It forms molecular complexes with [60]-and [70] fullerenes . Further, it is employed as an internal standard during derivatization step in the determination of cyanide in human plasma and urine by gas chromatography-mass spectrometry .
Results or Outcomes: In addition to this, it reacts with the perfluoroalkenylzinc reagent in the presence of tetrakis (triphenylphosphine)palladium catalyst to yield a trifunctional monomer 1,3,5-tris (alfa, beta, beta-trifluorovinyl)benzene .
Application in Polymerization
Summary of the Application: (1-Bromoethyl)benzene has been employed in controlled radical polymerization of styrene .
Methods of Application: It has been used as an initiator in the synthesis of bromine terminated polyp-methoxystyrene and polystyrene via atom transfer radical polymerization .
Application in Environmental Studies
Summary of the Application: Bromopyrenes, derivatives of pyrene, have significance in environmental studies . The strategic functionalisation of pyrene at non-K region and nodal positions is crucial for expanding its utility, allowing for diverse functionalisation strategies .
Application in Nanomedicine
Methods of Application: The main objective for conducting this research review is to gather the widespread aspects of nanomedicine under one heading and to highlight standard research practices in the medical field .
Results or Outcomes: Nanotechnology is showing successful and beneficial uses in the fields of diagnostics, disease treatment, regenerative medicine, gene therapy, dentistry, oncology, aesthetics industry, drug delivery, and therapeutics .
Application in Photochemical Bromination
Field: Photochemical Bromination
Summary of the Application: The traditional benzylic and allylic bromination using NBS in refluxing CCl 4 initiated by a radical initiator (benzoyl peroxide or 2,2′-azobis (isobutyronitrile)) has been developed .
1-(Bromomethyl)-2-chloro-3-methylbenzene, also known as 1-bromo-2-chloro-3-methylbenzene, is an aromatic compound characterized by the molecular formula C7H6BrCl. This compound features a benzene ring with three substituents: a bromomethyl group at position one, a chlorine atom at position two, and a methyl group at position three. Its structure can be represented as follows:
textCl | Br -C6H4 - CH3
The presence of halogens (bromine and chlorine) and a methyl group significantly influences its chemical properties and reactivity. The compound has a molecular weight of approximately 205.48 g/mol and is classified as a halogenated aromatic hydrocarbon .
- Nucleophilic Substitution: The bromine or chlorine atom can be replaced by nucleophiles such as hydroxide ions, alkoxide ions, or amines. This reaction typically occurs in polar solvents like ethanol or water under elevated temperatures .
- Electrophilic Aromatic Substitution: The compound can undergo electrophilic substitution reactions where electrophiles attack the aromatic ring, leading to the substitution of hydrogen atoms by other groups .
- Halogenation: The compound may react with additional halogens to form higher halogenated derivatives, depending on the reaction conditions .
Several synthetic routes are available for producing 1-(Bromomethyl)-2-chloro-3-methylbenzene:
- Halogenation of 3-Methylbenzene (m-xylene):
- Step 1: Chlorination of 3-methylbenzene to form 1-chloro-3-methylbenzene.
- Step 2: Bromination of the resulting compound to yield 1-(Bromomethyl)-2-chloro-3-methylbenzene.
- Direct Halogenation: A mixture of bromine and chlorine gases can be used in the presence of a catalyst such as iron(III) chloride at elevated temperatures to produce this compound directly from 3-methylbenzene .
1-(Bromomethyl)-2-chloro-3-methylbenzene is utilized in various applications, including:
- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in pharmaceuticals and agrochemicals.
- Material Science: The compound can be employed in the development of functional materials due to its unique chemical properties.
- Chemical Research: It is used in studies investigating reaction mechanisms involving halogenated compounds and their derivatives .
Several compounds share structural similarities with 1-(Bromomethyl)-2-chloro-3-methylbenzene. Here are some notable examples:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| 1-Bromo-2-chloro-4-methylbenzene | Methyl group at para position relative to bromine | Different reactivity due to para substitution |
| 1-Bromo-3-chloro-2-methylbenzene | Chlorine and methyl groups swapped | Distinct chemical behavior due to different arrangement |
| 1-Bromo-2-chloro-5-methylbenzene | Methyl group at meta position relative to bromine | Unique reactivity pattern compared to the target compound |
The uniqueness of 1-(Bromomethyl)-2-chloro-3-methylbenzene lies in its specific substitution pattern on the benzene ring, which influences its reactivity and potential applications in organic synthesis and material science .

